2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride is a compound that belongs to the class of organic compounds known as dimethoxybenzenes . It is a phenethylamine derivative and is considered a designer drug . The molecular formula of this compound is C10H14BrNO2 .
Synthesis Analysis
The compound 25B-NBF, which is a derivative of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine, has been studied for its metabolic characteristics . It was found to be extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes . The metabolism of 25B-NBF was catalyzed by several enzymes including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .Molecular Structure Analysis
The molecular weight of this compound is 260.128 Da . The structure of this compound is also available as a 2d Mol file .Chemical Reactions Analysis
In the metabolism of 25B-NBF, a derivative of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine, it was found that the compound was extensively metabolized into 33 metabolites via various reactions including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H14BrNO2 . The molecular weight of this compound is 260.131 g/mol .Scientific Research Applications
Mechanisms of Chemical Reactions
The study by Yokoyama (2015) explores the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, showing different mechanisms based on the presence of the γ-hydroxymethyl group and the significance of the hydride transfer mechanism. This research provides a foundational understanding of the chemical behavior and reaction mechanisms of complex organic compounds in aqueous solutions, which could be relevant for understanding the reactivity of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride under similar conditions (Yokoyama, 2015).
Environmental Impacts and Toxicology
Several studies focus on the environmental presence, toxicological effects, and degradation of brominated flame retardants and related compounds, which share some structural similarities with this compound. For instance, the review by Zuiderveen, Slootweg, and de Boer (2020) discusses the occurrence of novel brominated flame retardants in various environments, emphasizing the need for further research on their environmental fate and toxicity. This review could provide insights into the environmental persistence and potential impacts of structurally related compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Implications for Human Health
The work by Nugteren-van Lonkhuyzen et al. (2015) reviews the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which is structurally related to the compound . This study highlights the health risks associated with exposure to these substances, providing a framework for understanding the potential human health implications of this compound (Nugteren-van Lonkhuyzen et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride, also known as 4-Bromo-2,5-dimethoxyphenethylamine or 2C-B, are the 5-hydroxytryptamine receptor 2C (5-HT2C) and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell’s function, affecting various physiological and psychological processes.
Biochemical Pathways
It is known that the drug’s effects are related to its direct binding at 5-ht receptors . In later stages, especially for high doses of the drug, dopamine plays an important role .
Pharmacokinetics
The pharmacokinetics of 2C-B involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action is approximately 20-40 minutes when taken orally . The elimination half-life is 2.48 ± 3.20 hours , and the duration of action is 4-12 hours depending on the route of administration .
Future Directions
Biochemical Analysis
Biochemical Properties
EN300-27148278 is known to interact with various enzymes and proteins. It avidly binds and activates serotonin receptors . The Ki values for 5-HT2A and 5-HT2C are 2.2 and 2.8 nM respectively . This interaction with serotonin receptors suggests that EN300-27148278 may play a significant role in biochemical reactions involving these receptors.
Cellular Effects
It is known to influence cell function through its impact on cell signaling pathways, particularly those involving serotonin receptors
Molecular Mechanism
At the molecular level, EN300-27148278 exerts its effects through binding interactions with biomolecules, particularly serotonin receptors . It acts as a partial agonist for the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A
Temporal Effects in Laboratory Settings
It is known that the compound is extensively metabolized into 33 metabolites via various processes including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .
Metabolic Pathways
EN300-27148278 is involved in various metabolic pathways. It is metabolized into 33 metabolites via processes including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation
properties
IUPAC Name |
2-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTLWFBUHKFKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCN)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2490432-26-1 |
Source
|
Record name | 2-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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